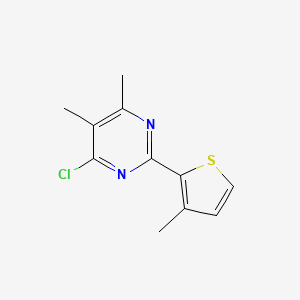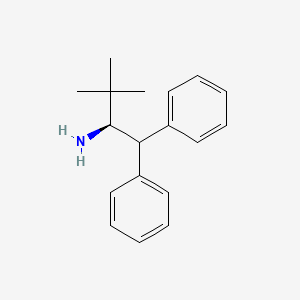
(R)-3,3-Dimethyl-1,1-diphenylbutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by its unique structure, which includes two phenyl groups attached to a butan-2-amine backbone with a 3,3-dimethyl substitution. The ®-configuration indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and 3,3-dimethylbutan-2-one.
Grignard Reaction: A Grignard reagent is prepared from benzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3,3-dimethylbutan-2-one to form the corresponding tertiary alcohol.
Amine Formation: The tertiary alcohol is then converted to the amine through a reductive amination process, using reagents such as ammonium formate and palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods: In an industrial setting, the production of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine may involve large-scale Grignard reactions followed by reductive amination. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
®-3,3-Dimethyl-1,1-diphenylbutan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
(S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine: The enantiomer of the ®-isomer, with different stereochemistry and potentially different biological activity.
3,3-Dimethyl-1,1-diphenylbutan-2-ol: The corresponding alcohol, which can be used as a precursor in the synthesis of the amine.
3,3-Dimethyl-1,1-diphenylbutane: The fully reduced hydrocarbon, lacking the amine functionality.
Uniqueness: ®-3,3-Dimethyl-1,1-diphenylbutan-2-amine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C18H23N |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
(2R)-3,3-dimethyl-1,1-diphenylbutan-2-amine |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m1/s1 |
InChI 键 |
ZZRLMXUCFVPFGS-QGZVFWFLSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N |
规范 SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


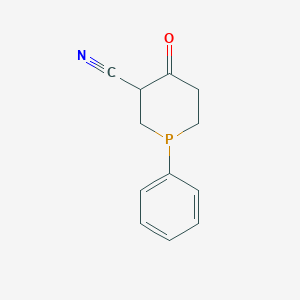
![ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate](/img/structure/B13354878.png)
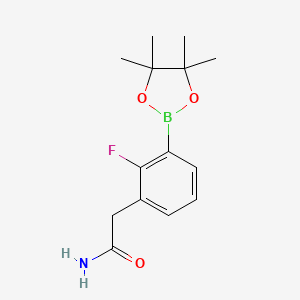

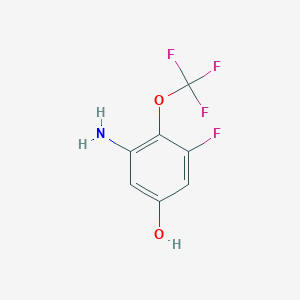
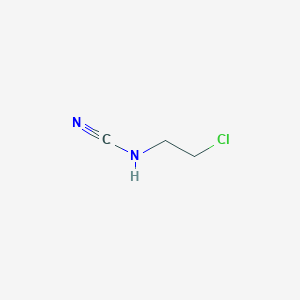

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
![5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-4H-pyran-2-carboxamide](/img/structure/B13354920.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)
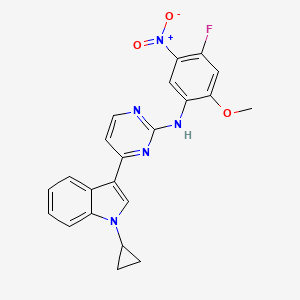

![2-Methyl-3-[6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354935.png)
